molecular formula C9H13N B034185 2,4,6-Cycloheptatriene-1-ethanamine CAS No. 100860-90-0

2,4,6-Cycloheptatriene-1-ethanamine

Cat. No.: B034185
CAS No.: 100860-90-0
M. Wt: 135.21 g/mol
InChI Key: ZMBUPYIGIKMHGB-UHFFFAOYSA-N
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Description

2,4,6-Cycloheptatriene-1-ethylamine is an organic compound that features a seven-membered ring with three conjugated double bonds and an ethylamine group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Cycloheptatriene-1-ethylamine typically involves the reaction of cycloheptatriene with ethylamine under controlled conditions. One common method includes the use of a catalyst to facilitate the addition of the ethylamine group to the cycloheptatriene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced catalytic systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Cycloheptatriene-1-ethylamine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of saturated amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated amines.

    Substitution: Derivatives with different functional groups replacing the ethylamine.

Scientific Research Applications

2,4,6-Cycloheptatriene-1-ethylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4,6-Cycloheptatriene-1-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

    2,4,6-Cycloheptatriene-1-carbonitrile: A compound with a similar ring structure but with a nitrile group instead of an ethylamine.

    2,4,6-Cycloheptatrien-1-one:

Uniqueness: 2,4,6-Cycloheptatriene-1-ethylamine is unique due to the presence of the ethylamine group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

100860-90-0

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

2-cyclohepta-2,4,6-trien-1-ylethanamine

InChI

InChI=1S/C9H13N/c10-8-7-9-5-3-1-2-4-6-9/h1-6,9H,7-8,10H2

InChI Key

ZMBUPYIGIKMHGB-UHFFFAOYSA-N

SMILES

C1=CC=CC(C=C1)CCN

Canonical SMILES

CCNC1C=CC=CC=C1

Synonyms

beta-Tropylethylamine

Origin of Product

United States

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